molecular formula C18H22Cl2N4O B13487972 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride

Cat. No.: B13487972
M. Wt: 381.3 g/mol
InChI Key: BGYAJFHJMRZSBG-UHFFFAOYSA-N
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Description

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride typically involves multiple steps, starting from the preparation of the benzodiazole ring The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the condensation reactions and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the benzodiazole ring can produce dihydrobenzodiazole derivatives.

Scientific Research Applications

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazole core.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to specific sites on proteins, altering their function and leading to various biological effects. The aminoethyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride
  • 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride

Uniqueness

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride is unique due to its specific substitution pattern on the benzodiazole ring and the presence of both aminoethyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22Cl2N4O

Molecular Weight

381.3 g/mol

IUPAC Name

3-[2-[2-(2-aminoethyl)benzimidazol-1-yl]ethyl]benzamide;dihydrochloride

InChI

InChI=1S/C18H20N4O.2ClH/c19-10-8-17-21-15-6-1-2-7-16(15)22(17)11-9-13-4-3-5-14(12-13)18(20)23;;/h1-7,12H,8-11,19H2,(H2,20,23);2*1H

InChI Key

BGYAJFHJMRZSBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC3=CC(=CC=C3)C(=O)N)CCN.Cl.Cl

Origin of Product

United States

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